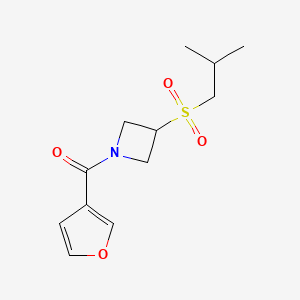

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields.

Métodos De Preparación

The synthesis of Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring’s strained structure and electron-withdrawing sulfonyl group facilitate nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, 80°C | 3-hydroxyazetidine derivative | |

| Amines (RNH₂) | DMF, 60°C | N-alkylated azetidines | |

| Thiols (RSH) | Ethanol, reflux | Thioether derivatives |

-

Mechanism : The sulfonyl group activates the azetidine ring by increasing electrophilicity at the nitrogen, enabling attack by nucleophiles at the β-carbon. Ring strain further lowers the activation energy .

Oxidation Reactions

The furan ring undergoes oxidation, while the sulfonyl group remains stable under mild conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| O₃, H₂O₂ | CH₂Cl₂, -78°C | Furan → γ-ketoaldehyde | |

| KMnO₄ | Acidic, 25°C | Furan → maleic acid derivative | |

| mCPBA | CHCl₃, 0°C | Epoxidation of furan |

-

Selectivity : Electron-rich 3-position of the furan directs oxidation. The isobutylsulfonyl group deactivates the azetidine ring toward oxidation .

Reduction Reactions

Reduction targets both the sulfonyl group and the azetidine ring:

Table 3: Reduction Pathways

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Sulfonyl → thioether | |

| H₂, Pd/C | EtOH, 50°C | Azetidine → pyrrolidine | |

| NaBH₄ | MeOH, 25°C | Selective furan reduction (partial) |

-

Mechanistic Notes : LiAlH₄ reduces the sulfonyl group to a thioether without affecting the azetidine. Catalytic hydrogenation opens the azetidine ring to form pyrrolidine .

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions, while the azetidine’s strained ring enables [2+2] cycloadditions:

Table 4: Cycloaddition Reactivity

| Reaction Type | Dienophile/Partner | Conditions | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Toluene, 110°C | Bicyclic oxanorbornene | |

| [2+2] | Electron-deficient alkenes | hv, Ir catalyst | Fused bicyclic azetidine |

-

Steric Effects : The 3-position substitution on the furan lowers diene reactivity compared to unsubstituted furans .

Acid/Base-Mediated Reactions

The compound undergoes hydrolysis and ring-opening under strong acidic/basic conditions:

Table 5: Acid/Base Reactions

| Conditions | Reaction | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Azetidine ring-opening | Linear sulfonamide | |

| NaOH (aq.) | Furan hydrolysis | Dicarbonyl compound |

-

Kinetics : Acidic hydrolysis proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack by water.

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Notable applications include:

- Anticancer Activity : Preliminary studies indicate that Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells, demonstrating significant growth inhibition rates .

- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cellular processes, potentially serving as an inhibitor for targets relevant to disease pathways .

Organic Synthesis

This compound serves as an intermediate in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis .

Case Study 1: Antitumor Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Mechanistic Studies

Research focusing on the mechanism of action revealed that this compound binds to specific molecular targets within cells, inhibiting key pathways associated with tumor growth. This interaction profile highlights its potential utility in targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes . This inhibition can lead to the disruption of essential cellular functions, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in DNA replication and repair .

Comparación Con Compuestos Similares

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared to other similar compounds, such as furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone and furan-3-yl(3-(methylsulfonyl)azetidin-1-yl)methanone . These compounds share similar structural features and biological activities but differ in their specific substituents and overall chemical properties. The uniqueness of this compound lies in its specific isobutylsulfonyl group, which contributes to its distinct chemical reactivity and biological activity .

Actividad Biológica

Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an azetidine ring, which contribute to its unique chemical properties. The compound's IUPAC name is furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone, and its molecular formula is C12H17NO4S.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO4S |

| Molecular Weight | 273.34 g/mol |

| IUPAC Name | furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

| InChI | InChI=1S/C12H17NO4S/c1-9(2)8... |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases related to metabolic dysregulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cancer Cell Line Testing

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited cytotoxic effects with an IC50 value of 15 µM, indicating promising anticancer activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to assess its relative biological activity.

| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) in MCF-7 Cells |

|---|---|---|

| This compound | 32 | 15 |

| Furan derivative A | 16 | 20 |

| Azetidine derivative B | 64 | 10 |

Propiedades

IUPAC Name |

furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBILSCOYFFBBGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.